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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related

Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function

of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous

autoimmune diseases, making RORγt an attractive therapeutic target. This document provides

a comprehensive technical overview of the chemical structure, biological properties, and

experimental methodologies associated with JNJ-54119936, positioning it as a valuable

chemical probe for studying RORγt biology and a potential starting point for drug discovery

programs.

Chemical Structure and Physicochemical Properties
JNJ-54119936 is a complex small molecule with the chemical formula C33H31ClN4O3. Its

structure features a central quinoline core with multiple substituted aromatic rings.

Table 1: Chemical and Physicochemical Properties of JNJ-54119936

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10825128?utm_src=pdf-interest
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C33H31ClN4O3 ---

Molecular Weight 580.22 g/mol [1]

SMILES

CC(N1CCC(CC1)--INVALID-

LINK--

(c1ccc2c(c1)c(c(Cc1ccc(cc1)n

1cccn1)c(n2)OC)[Cl])O)=O

[1]

InChIKey
QBIGUDRHHJTXKG-

UUWRZZSWSA-N
[1]

Solubility Soluble in DMSO up to 10 mM [1]

Storage

As a dry powder or in DMSO

stock solution (10 mM) at

-20°C. Limit to one freeze-thaw

cycle per aliquot.

[1]

Note: Detailed aqueous solubility and permeability data are not publicly available.

Biological Activity and Selectivity
JNJ-54119936 acts as an inverse agonist of RORγt, potently inhibiting its transcriptional

activity. Its biological activity has been characterized through a series of in vitro and cellular

assays.

Table 2: In Vitro and Cellular Activity of JNJ-54119936

Assay Parameter Value

ThermoFluor Binding Assay qKD for RORC 5.3 nM

1-Hybrid LBD Assay IC50 30 nM

Human Whole Blood (hWB)

Assay
IC50 332 nM
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JNJ-54119936 demonstrates high selectivity for RORγt over other members of the ROR family.

Table 3: Selectivity Profile of JNJ-54119936

Target Parameter Value

RORA TF qKD > 75 µM

RORB TF qKD > 75 µM

Off-target screening against a panel of kinases and GPCRs has revealed a clean profile at

concentrations up to 10 µM, with the closest off-targets being TMEM97 (Ki = 636.66 nM) and

SIGMAR1 (Ki = 3125.58 nM).[2]

Mechanism of Action: The RORγt Signaling Pathway
RORγt is a master regulator of Th17 cell differentiation. Upon activation, naive T cells, in the

presence of cytokines like IL-6 and TGF-β, upregulate RORγt. RORγt then binds to specific

DNA sequences (ROR response elements) in the promoter regions of target genes, driving the

expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse

agonist, JNJ-54119936 binds to the ligand-binding domain of RORγt, stabilizing it in an inactive

conformation and preventing the recruitment of coactivators necessary for gene transcription.

This leads to a downstream reduction in Th17 cytokine production.
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RORγt Signaling Pathway Inhibition by JNJ-54119936
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RORγt signaling pathway and the inhibitory action of JNJ-54119936.
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Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize JNJ-
54119936.

ThermoFluor® Binding Assay
This assay measures the binding affinity of a ligand to a protein by monitoring the thermal

stability of the protein.

Workflow:
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ThermoFluor Binding Assay Workflow

Prepare RORγt LBD
(Ligand Binding Domain)

Mix RORγt LBD, JNJ-54119936,
and SYPRO Orange dye

Prepare serial dilutions
of JNJ-54119936

Run thermal melt protocol
in a qPCR instrument

Analyze fluorescence data
to determine melting temperature (Tm)

Calculate dissociation constant (Kd)
from Tm shifts

Click to download full resolution via product page

Workflow for the ThermoFluor Binding Assay.

Methodology:

Protein: Recombinant human RORγt ligand-binding domain (LBD) is expressed and purified.

Reagents: SYPRO Orange fluorescent dye, assay buffer (e.g., 10 mM HEPES pH 7.5, 150

mM NaCl).
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Procedure: a. A reaction mixture is prepared containing the RORγt LBD, SYPRO Orange

dye, and varying concentrations of JNJ-54119936 in a multi-well PCR plate. b. The plate is

subjected to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR instrument. c.

Fluorescence is monitored as the temperature increases. As the protein unfolds, SYPRO

Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.

Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is

unfolded, is determined from the inflection point of the fluorescence curve. The change in Tm

at different compound concentrations is used to calculate the dissociation constant (Kd).

1-Hybrid Ligand-Binding Domain (LBD) Assay
This is a cell-based reporter gene assay to measure the functional activity of a compound on a

nuclear receptor.

Methodology:

Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

Plasmids:

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the

RORγt LBD.

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activating sequence (UAS).

Procedure: a. Cells are co-transfected with the expression and reporter plasmids. b.

Transfected cells are treated with a dilution series of JNJ-54119936. c. After an incubation

period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a

luminometer.

Data Analysis: The inverse agonist activity of JNJ-54119936 results in a dose-dependent

decrease in luciferase expression. The IC50 value is calculated from the dose-response

curve.

Human Whole Blood (hWB) Assay
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This ex vivo assay measures the effect of a compound on cytokine production in a

physiologically relevant environment.

Methodology:

Sample: Freshly drawn human whole blood from healthy donors.

Stimulation: The blood is stimulated to induce Th17 differentiation and IL-17 production (e.g.,

with anti-CD3 and anti-CD28 antibodies).

Procedure: a. Whole blood is incubated with varying concentrations of JNJ-54119936 for a

short pre-incubation period. b. The stimulating agents are added, and the blood is incubated

for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator. c. Plasma is collected

by centrifugation.

Data Analysis: The concentration of IL-17 in the plasma is quantified using an enzyme-linked

immunosorbent assay (ELISA). The IC50 value for the inhibition of IL-17 production is

determined from the dose-response curve.

In Vivo Studies
Preliminary in vivo studies have been conducted in rats. JNJ-54119936 was tested at a dose of

1 mg/kg intravenously and 5 mg/kg orally.[1] Detailed pharmacokinetic parameters from these

studies are not publicly available.

Negative Control
For robust experimental design, a structurally similar but biologically inactive control compound,

JNJ-53721590, is recommended.

Table 4: Negative Control Compound Information
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Property Value

Compound Name JNJ-53721590

Molecular Weight 569.14 g/mol

SMILES

Cn1cncc1--INVALID-LINK--

(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)

[Cl])O

Conclusion
JNJ-54119936 is a highly potent and selective RORγt inverse agonist with demonstrated in

vitro and cellular activity. Its well-characterized biological profile and the availability of a

matched negative control make it an excellent tool for investigating the role of RORγt in health

and disease. Further studies are warranted to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-custom-synthesis
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_JNJ-54119936_v1.pdf
https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/JNJ-54119936
https://www.benchchem.com/product/b10825128#chemical-structure-and-properties-of-jnj-54119936
https://www.benchchem.com/product/b10825128#chemical-structure-and-properties-of-jnj-54119936
https://www.benchchem.com/product/b10825128#chemical-structure-and-properties-of-jnj-54119936
https://www.benchchem.com/product/b10825128#chemical-structure-and-properties-of-jnj-54119936
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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